Ethyl 2-(1-Hydroxycyclobutyl)propanoate

説明

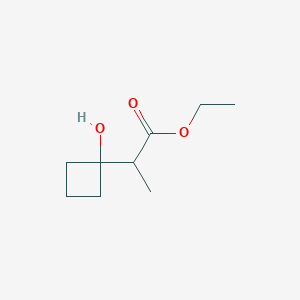

Ethyl 2-(1-Hydroxycyclobutyl)propanoate is an ester derivative featuring a cyclobutyl ring substituted with a hydroxyl group at the 1-position and a propanoate ester moiety. This compound’s structural uniqueness lies in the strained cyclobutane ring, which influences its reactivity and stability. Cyclobutane derivatives are often explored in medicinal chemistry due to their ability to confer rigidity and modulate pharmacokinetic properties. Potential applications could include pharmaceutical intermediates or agrochemical precursors, though further studies are required to confirm these uses.

特性

CAS番号 |

1132814-61-9 |

|---|---|

分子式 |

C9H16O3 |

分子量 |

172.22 g/mol |

IUPAC名 |

ethyl 2-(1-hydroxycyclobutyl)propanoate |

InChI |

InChI=1S/C9H16O3/c1-3-12-8(10)7(2)9(11)5-4-6-9/h7,11H,3-6H2,1-2H3 |

InChIキー |

DVYRIHBTTVITGX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)C1(CCC1)O |

正規SMILES |

CCOC(=O)C(C)C1(CCC1)O |

製品の起源 |

United States |

類似化合物との比較

Structural Comparison

The table below highlights key structural differences between Ethyl 2-(1-Hydroxycyclobutyl)propanoate and related ethyl propanoate derivatives:

Key Observations :

- Agrochemical derivatives like fenoxaprop ethyl ester prioritize aromatic/heterocyclic substituents for bioactivity, whereas the target compound’s smaller cyclobutane may favor pharmaceutical applications.

Analysis :

- High yields (>80%) are achievable in cyclobutane and piperidine derivatives via optimized protection strategies.

Insights :

- Agrochemical derivatives prioritize halogenated aromatic systems, whereas the target compound’s hydroxylated cyclobutane may align with drug design for metabolic stability.

Physicochemical Properties

- Solubility : The hydroxycyclobutyl group likely enhances water solubility compared to lipophilic analogs like benzyl-piperidine derivatives.

- Reactivity : The hydroxyl group may render the compound prone to oxidation, unlike stabilized systems like dioxane-containing peroxides.

- Safety: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate’s ketone groups necessitate stringent handling (e.g., inhalation precautions), whereas the target compound’s hydroxyl group may reduce acute toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。